Mps1-IN-3
Overview
Description
Molecular Structure Analysis
The molecular structure of Mps1-IN-3 is characterized by a molecular weight of 537.63 and a formula of C26H31N7O4S . The SMILES string representation of Mps1-IN-3 isOC1CCN(C2=CC=C(NC3=NC(NC4=CC=CC=C4S(=O)(C(C)C)=O)=C5N=CNC5=N3)C(OC)=C2)CC1
. Physical And Chemical Properties Analysis
Mps1-IN-3 is a solid substance with a light yellow to dark yellow color . It is soluble in DMSO at a concentration of 20 mg/mL or 31.25 mg/mL . The compound should be stored at -20°C for up to 3 years in powder form, or for up to 6 months at -80°C in solvent .Scientific Research Applications
Discovery and Optimization of Mps1 Inhibitors
The development of Mps1 inhibitors, such as Mps1-IN-3, has been a significant focus in cancer research due to Mps1's essential roles in centrosome duplication, the spindle assembly checkpoint, and the maintenance of chromosomal instability. Mps1 is highly expressed in cancer cells, correlating with cancer grades, making its inhibitors attractive for novel cancer therapies. Indazole-based inhibitors were designed from the pan-kinase inhibitor anthrapyrazolone (SP600125), leading to potent compounds with selectivity over a wide range of kinases, showing promise in cellular assays against lung cancer cells (Kusakabe et al., 2013).
Cellular and Antitumor Effects of Mps1 Inhibition
The study of MPI-0479605, a selective ATP competitive inhibitor of Mps1, demonstrated its potential in inducing aberrant mitosis, aneuploidy, and cell death in cancer cells. This disruption leads to growth arrest and apoptotic responses, with notable efficacy in tumor growth inhibition in xenograft models, suggesting the utility of Mps1 targeting drugs as cancer therapeutics (Tardif et al., 2011).
Mps1 in Cancer Biomarker and Therapy
Mps1's differential expression between normal and malignant tissues, along with its involvement in the spindle assembly checkpoint, positions it as a novel target and biomarker for cancer. High levels of Mps1 in various cancers and its potential for inducing cytotoxic T lymphocyte activity against cancer cells, while sparing normal cells, underline its significance for therapy and prognosis (Xie et al., 2017).
Mps1/TTK as a Cancer Therapeutic Target
Mps1/TTK's role in ensuring accurate chromosome segregation makes it an appealing target for pharmaceutical development aimed at eliminating cancer cells. Recent insights into Mps1's molecular function and its regulation have fueled the search for compounds inhibiting its activity, offering a promising avenue for cancer treatment strategies (Pachis & Kops, 2018).
Pyrido[3,4-d]pyrimidine Inhibitors of Mps1
The discovery of new pyrido[3,4-d]pyrimidine based inhibitors highlights the continuous efforts in identifying potent and selective inhibitors targeting the MPS1 kinase. These efforts have led to compounds with significant potential in inhibiting cellular MPS1 activity, providing a pathway to in vivo efficacy against human tumor models and further emphasizing the therapeutic potential of Mps1 inhibition (Innocenti et al., 2016).
properties
IUPAC Name |
1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N7O4S/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRMASLPWOMYHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mps1-IN-3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.